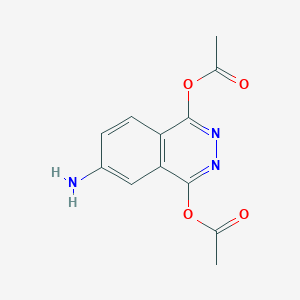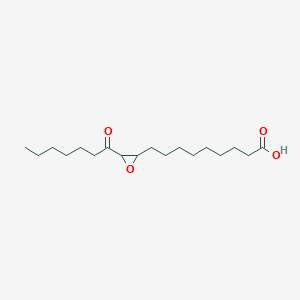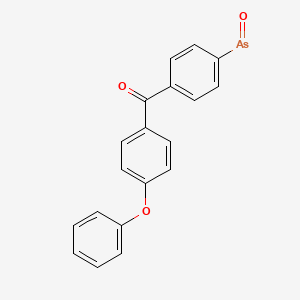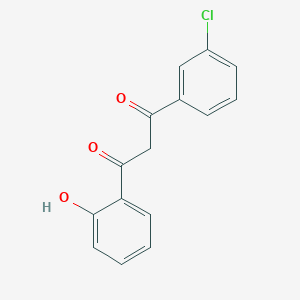
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane is a chemical compound with the molecular formula C18H12Cl3PS. It is a phosphine derivative where the phosphorus atom is bonded to three 4-chlorophenyl groups and a sulfanylidene group. This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of 4-chlorophenylmagnesium bromide with phosphorus trichloride, followed by the introduction of a sulfanylidene group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or diethyl ether at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is often purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The 4-chlorophenyl groups can be substituted with other aryl or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes and are carried out in solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in industrial chemical reactions.
Mécanisme D'action
The mechanism of action of Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound donates electron density to the metal center, stabilizing the complex and facilitating various chemical transformations. The sulfanylidene group also plays a role in modulating the electronic properties of the compound, enhancing its reactivity and selectivity in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar in structure but lacks the sulfanylidene group.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms instead of chlorine, resulting in different electronic properties.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups, which affect its reactivity and applications.
Uniqueness
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in coordination chemistry and a versatile reagent in various chemical reactions.
Propriétés
Numéro CAS |
5032-62-2 |
|---|---|
Formule moléculaire |
C18H12Cl3PS |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
tris(4-chlorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H12Cl3PS/c19-13-1-7-16(8-2-13)22(23,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
Clé InChI |
XFCDQXZFORJFFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


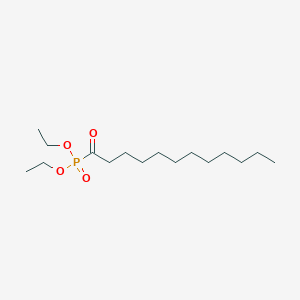
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
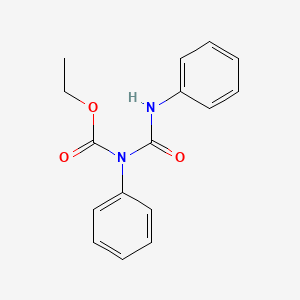

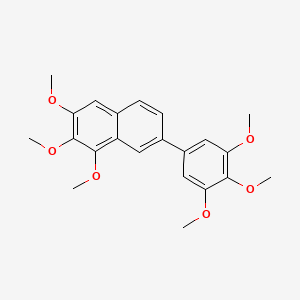
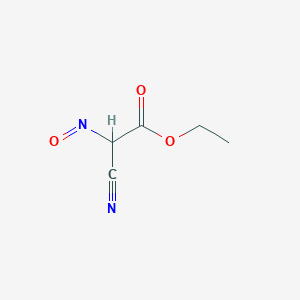
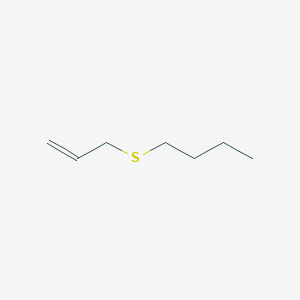
![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)


